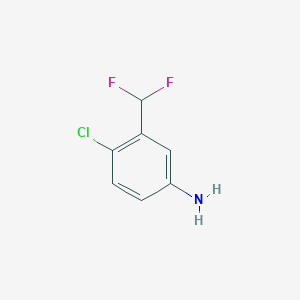![molecular formula C15H14ClNO5S B3148973 N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine CAS No. 663166-14-1](/img/structure/B3148973.png)
N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine
Overview
Description
N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, commonly known as NMDA receptor antagonist, is a chemical compound that has been extensively studied for its potential in treating various neurological disorders.
Mechanism of Action
N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine acts as a competitive antagonist of the NMDA receptor. It binds to the receptor's glycine site, preventing the binding of endogenous glycine and reducing the activity of the receptor. This results in a decrease in calcium influx, which is necessary for the activation of various signaling pathways involved in learning and memory.
Biochemical and Physiological Effects
Studies have shown that N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine can improve cognitive function and memory in animal models of neurological disorders. It has also been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine is its specificity for the glycine site of the NMDA receptor, which allows for targeted modulation of the receptor's activity. However, its relatively low potency and solubility can limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine. One area of interest is the development of more potent and selective NMDA receptor antagonists, which could have greater therapeutic potential for neurological disorders. Another area of research is the investigation of the compound's effects on other signaling pathways and neurotransmitter systems, which could provide insight into its broader physiological effects. Additionally, further studies are needed to determine the optimal dosing and administration of N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine for therapeutic use.
Scientific Research Applications
NMDA receptor antagonists, including N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, have been extensively studied for their potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. These compounds have been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory processes.
properties
IUPAC Name |
2-(3-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-22-13-5-7-14(8-6-13)23(20,21)17(10-15(18)19)12-4-2-3-11(16)9-12/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMSSALTPNVXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




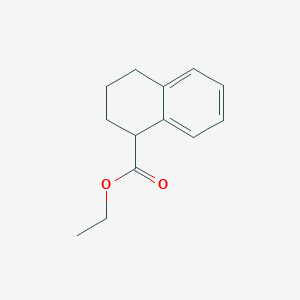
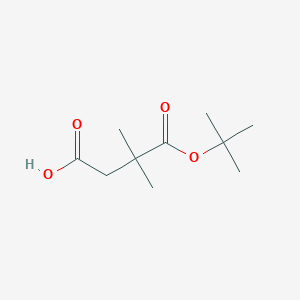
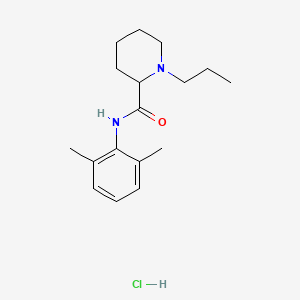
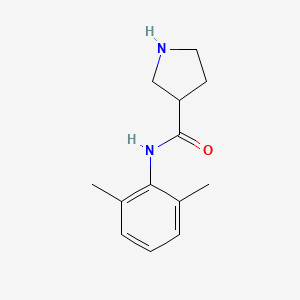

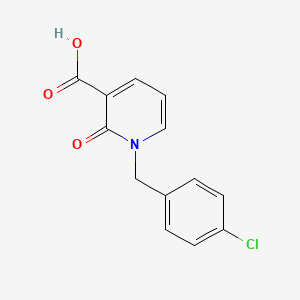
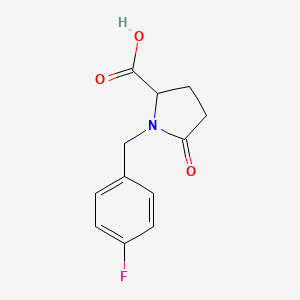


![7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148991.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)

